molecular formula C27H27N3O3 B6056624 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide

2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide

Cat. No. B6056624
M. Wt: 441.5 g/mol
InChI Key: AEFUSQIJFAZZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide, also known as MPHC, is a hydrazinecarboxamide derivative that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including the regulation of calcium ion channels and the modulation of intracellular signaling pathways. By modulating the activity of this receptor, 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide may have an effect on a variety of physiological processes.
Biochemical and Physiological Effects:
2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have an effect on mood and behavior. 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide has also been shown to have an analgesic effect, reducing pain perception in animal models. Additionally, 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide has been shown to have an effect on learning and memory, suggesting that it may have potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide. One area of interest is its potential use as a treatment for pain, particularly chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide and its effects on various physiological processes. Finally, there may be potential for the development of novel sigma-1 receptor modulators based on the structure of 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide.

Synthesis Methods

The synthesis of 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide involves the reaction of 4-(mesitylcarbonyl)benzoyl chloride with N-(1-phenylcyclopropyl)hydrazinecarboxamide in the presence of a base such as triethylamine. This reaction results in the formation of 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide as a white solid with a high yield.

Scientific Research Applications

2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and mood regulation. 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

1-(1-phenylcyclopropyl)-3-[[4-(2,4,6-trimethylbenzoyl)benzoyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-17-15-18(2)23(19(3)16-17)24(31)20-9-11-21(12-10-20)25(32)29-30-26(33)28-27(13-14-27)22-7-5-4-6-8-22/h4-12,15-16H,13-14H2,1-3H3,(H,29,32)(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFUSQIJFAZZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylcyclopropyl)-2-({4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}carbonyl)hydrazinecarboxamide

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